Phase 3 Clinical Superiority: Maribavir vs. Investigator-Assigned Therapy for Viremia Clearance
In the pivotal Phase 3 SOLSTICE trial (NCT02931539), Maribavir demonstrated statistical superiority over investigator-assigned therapy (IAT) for confirmed CMV viremia clearance at Week 8 in transplant recipients with refractory or resistant CMV [1].
| Evidence Dimension | Confirmed CMV viremia clearance at Week 8 |
|---|---|
| Target Compound Data | 55.7% (131/235) of patients |
| Comparator Or Baseline | Investigator-assigned therapy (IAT) comprising valganciclovir, ganciclovir, foscarnet, or cidofovir: 23.9% of patients |
| Quantified Difference | Absolute difference of +31.8% (p<0.001) |
| Conditions | Phase 3, multicenter, randomized, open-label, active-controlled trial in transplant recipients with CMV infection refractory or resistant to prior therapies. |
Why This Matters
This head-to-head trial data provides the highest level of evidence for prioritizing Maribavir over conventional therapies in this specific, difficult-to-treat patient population.
- [1] Avery RK, Alain S, Alexander BD, et al. Maribavir for Refractory Cytomegalovirus Infection (With or Without Resistance) in Solid Organ Transplant Recipients: Subgroup Analysis of the Phase 3 Randomized SOLSTICE Study. Clin Infect Dis. 2024 Nov 28. View Source
